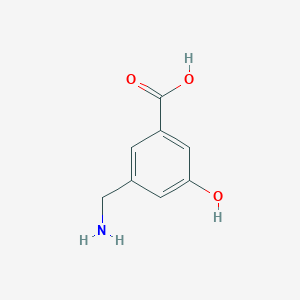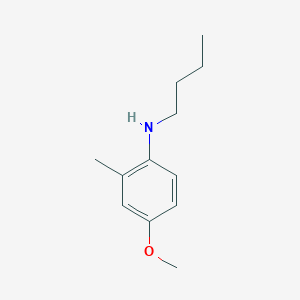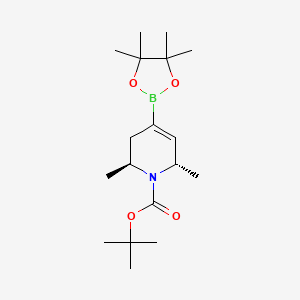
1-(4-Chlorophenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)cyclopentanol is an organic compound that belongs to the class of cyclopentanols It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)cyclopentanol can be synthesized through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene from 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate from 3:1 to 4:1 .
Industrial Production Methods
Industrial production of this compound typically involves the hydro-conversion of cyclopentanone, which is produced by the decarboxylation of adipic acid at high temperatures . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, dyes, and as a solvent for various applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclopentanol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The 4-chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog without the 4-chlorophenyl group.
1-(2-Chlorophenyl)cyclopentanol: Similar structure but with the chlorine atom in a different position.
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A related compound with additional methyl groups and a ketone functional group.
Uniqueness
1-(4-Chlorophenyl)cyclopentanol is unique due to the presence of both the cyclopentanol and 4-chlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
78195-98-9 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13ClO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 |
InChI Key |
YKFVMWFACFMRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)



![2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12095774.png)




![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)
![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)

